16-Azidohexadecane-1-thiol
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Overview
Description
16-Azidohexadecane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfur-hydrogen (S-H) group. This compound is notable for its azido group (-N₃) attached to the hexadecane chain, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Azidohexadecane-1-thiol typically involves the reaction of 1-bromohexadecane with sodium azide to introduce the azido group. This is followed by the reaction with thiourea to form the thiol group. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
16-Azidohexadecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or phosphines can react with the azido group.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of the azido group.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
16-Azidohexadecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in the study of protein interactions and labeling due to its reactive azido group.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 16-Azidohexadecane-1-thiol involves its reactive functional groups. The thiol group can form strong bonds with metals, making it useful in metal-binding studies. The azido group can undergo click chemistry reactions, which are widely used in bioconjugation and material science. These reactions often involve the formation of stable triazole rings, which are crucial in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadecane-1-thiol: Lacks the azido group, making it less reactive in certain chemical reactions.
16-Bromohexadecane-1-thiol: Contains a bromine atom instead of an azido group, leading to different reactivity and applications.
Uniqueness
16-Azidohexadecane-1-thiol is unique due to the presence of both thiol and azido groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and material science .
Properties
CAS No. |
880132-48-9 |
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Molecular Formula |
C16H33N3S |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
16-azidohexadecane-1-thiol |
InChI |
InChI=1S/C16H33N3S/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-20/h20H,1-16H2 |
InChI Key |
UVTMPKYBUHJIAP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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